molecular formula C9H13Cl2NO2 B12310578 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride

Cat. No.: B12310578
M. Wt: 238.11 g/mol
InChI Key: DZIHXTNJRHWRQD-UHFFFAOYSA-N
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Description

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride is a chemical compound with a complex structure that includes a chloro group, a hydroxy group, and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride typically involves multiple steps, including the introduction of the chloro group, the formation of the hydroxy group, and the attachment of the methylamino group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amino group may yield an amine derivative.

Scientific Research Applications

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity or its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol
  • 2-Chloro-5-[1-hydroxy-2-(ethylamino)ethyl]phenol
  • 2-Chloro-5-[1-hydroxy-2-(dimethylamino)ethyl]phenol

Uniqueness

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, hydroxy group, and methylamino group allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.11 g/mol

IUPAC Name

2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C9H12ClNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H

InChI Key

DZIHXTNJRHWRQD-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Cl)O)O.Cl

Origin of Product

United States

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